molecular formula C15H13FO4 B1298511 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-32-2

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No. B1298511
M. Wt: 276.26 g/mol
InChI Key: YOJAJGCDFZQVTK-UHFFFAOYSA-N
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Description

The compound 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a chemical entity that appears to be related to the field of organic chemistry, particularly involving benzyl esters and their derivatives. While the provided papers do not directly discuss this compound, they offer insights into similar chemical structures and reactions that can be used to infer properties and synthetic methods that may be applicable to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

Synthesis Analysis

The synthesis of related compounds involves the use of benzyl alcohol derivatives as protecting groups for carboxylic acids. For instance, 4-methoxy-α-methylbenzyl alcohol has been used as a new protecting group, and its esters can be hydrolyzed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . This suggests that a similar approach could potentially be used for the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid, where a 4-fluorobenzyl alcohol derivative could serve as the protecting group for the carboxylic acid function.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid has been determined using spectroscopic methods and X-ray crystallography . These techniques provide detailed information about the composition and arrangement of atoms within a molecule. The presence of fluorine, methoxy, and benzyl groups is known to influence the molecular geometry and intermolecular interactions, which can be analyzed through these methods.

Chemical Reactions Analysis

The chemical reactivity of benzyl esters and their derivatives is influenced by the presence of substituents on the benzene ring. For example, the introduction of a methoxy group can affect the electron density and thus the reactivity of the compound . Additionally, the presence of a fluorine atom can alter the chemical behavior due to its electronegativity and ability to participate in hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl ester derivatives are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing and, consequently, the melting point, solubility, and stability of the compound . The presence of a fluorine atom can enhance the acidity of adjacent hydrogen atoms, affecting the compound's reactivity and interactions with other molecules .

Scientific Research Applications

Summary of the Application

The study involves the design and synthesis of new barbituric acid derivatives based on (benzyloxy)benzaldehydes. These compounds were evaluated as potential DNA-binding agents, with the aim of understanding the mechanism of action and designing specific DNA binders .

Methods of Application or Experimental Procedures

The study involved the synthesis of novel barbituric acid derivatives and the evaluation of their interactions with DNA. Molecular docking studies were conducted to understand how these compounds interact with DNA, specifically via the minor groove binding .

Results or Outcomes

The results revealed that among the synthesized products, compounds 4j and 4m had the best interactions with the ctDNA via the minor groove binding. These results were confirmed by quantum mechanics calculations and UV–Visible titration data .

2. 4-(4 -Fluorobenzyloxy)phenylboronic acid

Summary of the Application

4-(4 -Fluorobenzyloxy)phenylboronic acid is a boronic acid derivative used as a reagent in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

This compound is typically used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis for the creation of carbon-carbon bonds .

3. 3-(3’-Fluorobenzyloxy)phenylboronic acid

Summary of the Application

3-(3’-Fluorobenzyloxy)phenylboronic acid is a boronic acid derivative used as a reagent in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

This compound is typically used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis for the creation of carbon-carbon bonds .

properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJAJGCDFZQVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231937
Record name 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid

CAS RN

113457-32-2
Record name 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113457-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner identical to Reference Example 4, ethyl 4-hydroxy-3-methoxybenzoate (4.10 g) was benzylated with 4-fluorobenzyl bromide (4.35 g) and then hydrolyzed to yield 5.57 g of 4-(4-fluorobenzyloxy)-3-methoxybenzoic acid. In a manner similar to Example 8, this material (1.38 g) were subjected to a condensation reaction with 1-isobutylpiperazine dihydrochloride (1.08 g), thereby yielding 2.24 g of 1-[4-(4-fluorobenzyloxy)-3-methoxybenzoyl]-4-isobutyl piperazine. This material was dissolved in diethyl ether (50 ml) and then 1N hydrogen chloride ether solution (10 ml) was added thereto. The mixture was stirred at room temperature for 10 minutes and then the resulting crystals were collected by filtration and recrystallized (from n-hexane/ethanol), thereby yielding 1.60 g of the aimed compound.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two

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